Extended Biological Half-Life in Humans Supports Longitudinal In Vivo Studies
Murideoxycholic acid exhibits a prolonged biological half-life in humans compared to primary bile acids like cholic acid (CA). The measured half-life of MDCA in lithiasic patients is 3.4 ± 0.7 days, which is significantly longer than the approximate 24-48 hour half-life typically observed for CA and its conjugates [1]. This extended retention in the enterohepatic circulation is attributed to the resistance of its 6β-hydroxyl group to oxidation and dehydroxylation by intestinal bacterial enzymes [2].
| Evidence Dimension | Biological half-life in human enterohepatic circulation |
|---|---|
| Target Compound Data | 3.4 ± 0.7 days |
| Comparator Or Baseline | Cholic acid (CA): ~1-2 days (class-level reference) |
| Quantified Difference | Approximately 1.7- to 3.4-fold longer half-life |
| Conditions | Measured in lithiasic patients with intact enterohepatic circulation following oral administration of 500 mg ³H-MDCA |
Why This Matters
This extended half-life makes MDCA a more suitable tracer for long-term metabolic studies and reduces the frequency of administration required in chronic dosing models.
- [1] Khallou J, et al. Metabolism and time-course excretion of murideoxycholic acid, a 6 beta-hydroxylated bile acid, in humans. J Hepatol. 1993 Mar;17(3):364-72. View Source
- [2] Khallou J, et al. Metabolism and time-course excretion of murideoxycholic acid, a 6 beta-hydroxylated bile acid, in humans. J Hepatol. 1993 Mar;17(3):364-72. View Source
